molecular formula C7H4F2N2O4 B8566851 5-Difluoromethyl-3-nitro-pyridine-2-carboxylic acid

5-Difluoromethyl-3-nitro-pyridine-2-carboxylic acid

Cat. No. B8566851
M. Wt: 218.11 g/mol
InChI Key: UVMKOEUBJSYEPI-UHFFFAOYSA-N
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Patent
US09163011B2

Procedure details

To a solution of 265 mg (1.22 mmol) 5-difluoromethyl-3-nitro-pyridine-2-carboxylic acid in EtOH was added 50 mg Raney-Nickel (Degussa B113W) and the reaction mixture was kept shaking under a hydrogen atmosphere for 16 h. The catalyst was filtered off (Celite) and washed with EtOH and the filtrate was evaporated to provide the title compound as off-white solid.
Quantity
265 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:15])[C:3]1[CH:4]=[C:5]([N+:12]([O-])=O)[C:6]([C:9]([OH:11])=[O:10])=[N:7][CH:8]=1>CCO.[Ni]>[NH2:12][C:5]1[C:6]([C:9]([OH:11])=[O:10])=[N:7][CH:8]=[C:3]([CH:2]([F:15])[F:1])[CH:4]=1

Inputs

Step One
Name
Quantity
265 mg
Type
reactant
Smiles
FC(C=1C=C(C(=NC1)C(=O)O)[N+](=O)[O-])F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was kept shaking under a hydrogen atmosphere for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off (Celite)
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C(=NC=C(C1)C(F)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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